6,7-Diamino-2-methyl-benzothiazole
Description
Properties
CAS No. |
101258-10-0 |
|---|---|
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-6,7-diamine |
InChI |
InChI=1S/C8H9N3S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,9-10H2,1H3 |
InChI Key |
RBFVCKBGMGPJIT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)N |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)N |
Synonyms |
6,7-Benzothiazolediamine,2-methyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
DMBT and its derivatives have been extensively studied for their therapeutic potential. The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that benzothiazole derivatives, including DMBT, can inhibit cancer cell proliferation. For instance, certain modified benzothiazoles have shown effectiveness against various cancer cell lines by targeting specific signaling pathways such as AKT and ERK . DMBT's structure allows for modifications that enhance its anticancer properties, making it a promising candidate for drug development.
- Antimicrobial Properties : DMBT has demonstrated significant antimicrobial activity against a variety of pathogens. Its derivatives have been found to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism . This makes DMBT a potential candidate for developing new antibiotics amidst rising antimicrobial resistance.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies suggest that DMBT can modulate inflammatory cytokines, which are crucial in the pathogenesis of chronic diseases . This positions DMBT as a potential therapeutic agent for inflammatory conditions.
- Neuroprotective Effects : Some studies have highlighted the neuroprotective capabilities of benzothiazole derivatives. DMBT has been linked to protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
Agricultural Applications
In agriculture, DMBT and its derivatives are being explored for their potential as:
- Pesticides : Compounds derived from benzothiazole structures have shown efficacy as fungicides and herbicides. The ability to modify the benzothiazole core allows for the development of targeted agrochemicals that can improve crop yields while minimizing environmental impact .
- Plant Growth Regulators : Research indicates that certain benzothiazole derivatives can act as growth regulators, promoting plant growth and resistance to stress factors such as drought and salinity .
Material Science Applications
DMBT is also being investigated in the field of material sciences:
- Corrosion Inhibitors : Benzothiazole compounds have been used as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions, thereby preventing oxidation . This application is particularly relevant in industries where metal deterioration is a concern.
- Polymer Additives : The incorporation of DMBT into polymers can enhance their thermal stability and mechanical properties. Its antioxidant properties make it suitable for use in rubber and plastics to prolong material lifespan .
Case Studies and Research Findings
Several studies have documented the applications of DMBT:
- Anticancer Studies : A study conducted on modified benzothiazoles demonstrated significant cytotoxic effects against lung cancer cell lines, emphasizing the potential of DMBT derivatives in cancer therapy .
- Antimicrobial Research : A comprehensive review highlighted various benzothiazole derivatives with potent antibacterial activity against multi-drug resistant strains, showcasing the urgent need for new antimicrobial agents like DMBT .
- Agricultural Trials : Field trials involving benzothiazole-based pesticides showed improved crop resistance to fungal infections, indicating practical applications in sustainable agriculture .
Preparation Methods
Positional Specificity of Functional Groups
The placement of amino groups at positions 6 and 7 introduces steric and electronic challenges distinct from the 2,6-diamino configuration described in the patents. Adjacent amino groups may necessitate protective strategies during synthesis to prevent unwanted side reactions, such as oxidative coupling or over-substitution. The methyl group at position 2 could influence reactivity by sterically hindering nucleophilic attack at the thiazole sulfur.
Extrapolation of Synthetic Methodologies
Bromination and Cyclization
The patented process for 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole begins with bromination of 4-acetamido-cyclohexanone in aqueous medium, followed by thiourea addition to form the thiazole ring. For 6,7-diamino-2-methyl-benzothiazole, a hypothetical pathway might involve:
-
Bromination of 2-methyl-4,5-diaminocyclohexanone : Bromine could introduce electrophilic sites at positions 6 and 7, enabling nucleophilic substitution with thiourea’s sulfur atom.
-
Cyclization : Heating the intermediate with thiourea in hydrobromic acid (HBr) could facilitate ring closure, analogous to the formation of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole-dihydrobromide.
Table 1: Hypothetical Reaction Conditions for Cyclization
| Step | Reagent/Condition | Temperature Range | Purpose |
|---|---|---|---|
| Bromination | Bromine in H₂O | 25–45°C | Introduce electrophilic sites |
| Thiourea Addition | Thiourea, HBr | 70–90°C | Thiazole ring formation |
| Hydrolysis | Aqueous HBr, reflux | 100–110°C | Deacetylation and ring saturation |
Industrial and Environmental Considerations
Solvent and Effluent Management
The patents advocate for aqueous-phase reactions to minimize organic solvent use, reducing costs and environmental impact. For example, bromination and cyclization steps occur in water or HBr solutions, avoiding acetic acid or toluene. Adopting similar solvent systems for this compound synthesis could enhance sustainability.
Q & A
Q. What are the recommended synthetic routes for 6,7-Diamino-2-methyl-benzothiazole, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted thioureas with α-halo ketones. For optimization, use controlled temperature (70–90°C) and inert atmospheres (e.g., nitrogen) to minimize oxidative byproducts. Adjust stoichiometric ratios (e.g., 1:1.2 thiourea to halogenated precursor) to enhance yields. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using -NMR and FT-IR. For reproducibility, document solvent polarity effects (e.g., DMF vs. ethanol) on crystallization efficiency .
Q. How can researchers validate the purity of this compound for pharmacological assays?
Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to detect impurities (e.g., unreacted thiourea derivatives). For quantification, use calibration curves from high-purity standards. Thermal stability analysis via differential scanning calorimetry (DSC) can identify decomposition thresholds, ensuring compound integrity during biological testing .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?
Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron-density distributions at amino and thiazole groups. Solvent effects can be simulated using the polarizable continuum model (PCM). Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy under varying pH) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer: Conduct meta-analysis of existing studies, focusing on variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Use replicated analysis (independent validation in ≥2 labs) and sensitivity testing (e.g., IC50 variability under different nutrient media). Publish raw datasets on platforms like ResearchGate to facilitate cross-verification .
Q. What methodologies are suitable for studying the photostability of this compound under UV exposure?
Methodological Answer: Design accelerated degradation studies using UV chambers (λ = 254–365 nm). Monitor degradation kinetics via HPLC-MS and identify photoproducts through fragmentation patterns. Correlate findings with computational predictions of bond dissociation energies (BDEs) for amino and methyl groups to pinpoint vulnerable sites .
Collaboration and Literature Strategies
Q. How can researchers identify leading experts in benzothiazole chemistry for collaborative studies?
Methodological Answer: Utilize academic networks like ResearchGate to analyze publication trends and citation networks. Filter authors by keywords (e.g., "benzothiazole derivatives," "heterocyclic synthesis") and engage via direct messaging to propose joint projects. Cross-reference institutional repositories for unpublished datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
